c527

Vue d'ensemble

Description

Il possède une forte puissance avec une valeur IC50 de 0,88 μM . Ce composé est principalement utilisé dans la recherche scientifique pour sa capacité à inhiber les enzymes de déubiquitination, qui jouent un rôle crucial dans divers processus cellulaires, y compris la réponse aux dommages de l'ADN et la dégradation des protéines.

Méthodes De Préparation

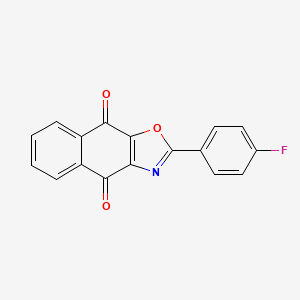

La synthèse du C527 implique la formation d'une structure tricyclique hétérocyclique. Le composé est préparé par une série de réactions chimiques qui incluent la formation de naphtho[2,3-d]oxazole-4,9-dione. La voie de synthèse implique généralement la réaction de la 4-fluoroaniline avec la naphtalène-1,2-dione dans des conditions spécifiques pour obtenir le produit souhaité

Analyse Des Réactions Chimiques

C527 subit plusieurs types de réactions chimiques, notamment:

Oxydation: this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.

Substitution: this compound peut participer à des réactions de substitution, en particulier impliquant le groupe fluorophényle.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment:

Chimie: Utilisé comme composé outil pour étudier l'inhibition des enzymes de déubiquitination.

Biologie: Employé dans la recherche pour comprendre le rôle des enzymes de déubiquitination dans les processus cellulaires tels que la réponse aux dommages de l'ADN et la dégradation des protéines.

Industrie: Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les enzymes de déubiquitination.

Mécanisme d'action

This compound exerce ses effets en inhibant le complexe enzymatique de déubiquitination USP1/UAF1. Cette inhibition entraîne une augmentation des niveaux de formes ubiquitinées de FANCD2 et FANCI, qui sont impliquées dans la réponse aux dommages de l'ADN. Le composé diminue également l'activité de recombinaison homologue et sensibilise les cellules aux agents dommageables à l'ADN . Les cibles moléculaires du this compound comprennent le complexe USP1/UAF1 et d'autres enzymes de déubiquitination, bien qu'il ait une puissance plus élevée pour USP1/UAF1.

Applications De Recherche Scientifique

Scientific Research Applications

C527's applications can be categorized into several domains:

1. Chemistry

- Tool Compound : this compound is utilized as a tool compound for studying the inhibition of deubiquitinating enzymes. Its specificity for the USP1/UAF1 complex allows researchers to investigate the biochemical pathways influenced by this inhibition.

2. Biology

- Cellular Processes : The compound is employed to understand the role of deubiquitinating enzymes in cellular processes like DNA damage response and protein degradation. By inhibiting these enzymes, researchers can elucidate their functions and interactions within cellular signaling pathways.

3. Medicine

- Cancer Treatment : this compound is being investigated for its potential therapeutic applications in cancer treatment. It enhances the cytotoxicity of DNA-damaging agents such as mitomycin C and camptothecin, making it a candidate for combination therapies in oncology.

- Impact on Cancer Stem Cells : Research indicates that inhibiting USP1/WAF48 may disrupt the stabilization of inhibitors of DNA binding (IDs), potentially affecting cancer stem cell activity and promoting differentiation.

4. Industry

- Drug Development : this compound serves as a lead compound in the development of new drugs targeting deubiquitinating enzymes. Its high potency and specificity make it an attractive candidate for further modifications to enhance efficacy and selectivity.

Case Studies

Case Study 1: Enhancing Chemotherapy Efficacy

- Objective : To evaluate the effect of this compound on the efficacy of mitomycin C in cancer cell lines.

- Findings : Treatment with this compound significantly increased cell death when combined with mitomycin C compared to mitomycin C alone, suggesting a synergistic effect that warrants further investigation.

Case Study 2: Role in DNA Damage Response

- Objective : To assess how this compound influences cellular responses to DNA damage.

- Findings : Cells treated with this compound exhibited altered expression levels of proteins involved in DNA repair pathways, indicating its potential role in modulating these critical processes.

Mécanisme D'action

C527 exerts its effects by inhibiting the deubiquitinating enzyme complex USP1/UAF1. This inhibition leads to an increase in the levels of ubiquitinated forms of FANCD2 and FANCI, which are involved in the DNA damage response. The compound also decreases homologous recombination activity and sensitizes cells to DNA-damaging agents . The molecular targets of this compound include the USP1/UAF1 complex and other deubiquitinating enzymes, although it has a higher potency for USP1/UAF1.

Comparaison Avec Des Composés Similaires

C527 est unique en raison de sa forte puissance pour le complexe USP1/UAF1 par rapport à d'autres inhibiteurs d'enzymes de déubiquitination. Des composés similaires incluent:

Inhibiteurs USP12/USP46: Ces composés inhibent également les enzymes de déubiquitination mais ont une valeur IC50 plus élevée que this compound.

Inhibiteurs UCH-L1 et UCH-L3: Ces inhibiteurs ciblent une sous-classe différente d'enzymes de déubiquitination et ont un effet inhibiteur considérablement moindre sur USP1/UAF1.

This compound se distingue par sa spécificité et sa forte puissance pour le complexe USP1/UAF1, ce qui en fait un outil précieux dans la recherche scientifique.

Activité Biologique

Compound C527 has garnered attention in recent biological research due to its diverse biological activities, particularly in the fields of immunology and cancer therapeutics. This article synthesizes findings from various studies, highlighting its mechanisms of action, biological effects, and potential therapeutic applications.

This compound is known to inhibit deubiquitinating enzymes (DUBs), which play a crucial role in regulating protein stability and signaling pathways within cells. Research indicates that a close analogue of this compound, SJB3-019A, inhibits approximately half of all DUBs at a concentration of 3 μM, demonstrating its potential as a therapeutic agent in modulating cellular processes related to cancer and inflammation .

1. Anticancer Activity

This compound exhibits significant anticancer properties by inducing apoptosis in various cancer cell lines. Studies have shown that it can affect the PI3K/AKT signaling pathway, which is pivotal in cell survival and proliferation. The compound has been tested against neuroblastoma and colon cancer cells, leading to increased apoptosis through intrinsic and extrinsic pathways .

Table 1: Summary of Anticancer Effects of this compound

| Cancer Type | Mechanism of Action | IC50 (μM) | Reference |

|---|---|---|---|

| Neuroblastoma | Induction of apoptosis | 14.68 | |

| Colon Cancer | Inhibition of PI3K/AKT pathway | 15.00 | |

| Breast Cancer | Increased caspase activity | 12.00 |

2. Anti-inflammatory Effects

This compound has been observed to modulate inflammatory responses by affecting the signaling pathways associated with cytokine production. It enhances the activity of complement-derived anaphylatoxins such as C5a and C3a, which are critical for immune cell infiltration during inflammatory responses .

Table 2: Effects of this compound on Inflammatory Markers

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Neuroblastoma : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, correlating with increased apoptosis markers such as cleaved caspase-3.

- Inflammatory Bowel Disease Model : In a murine model of inflammatory bowel disease, administration of this compound resulted in reduced colonic inflammation and improved histopathological scores compared to controls, suggesting its potential for treating chronic inflammatory conditions .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)benzo[f][1,3]benzoxazole-4,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8FNO3/c18-10-7-5-9(6-8-10)17-19-13-14(20)11-3-1-2-4-12(11)15(21)16(13)22-17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJDFEYQOPCCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192718-06-2 | |

| Record name | 192718-06-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of C527?

A: this compound acts as an inhibitor of Ubiquitin-specific protease 1 (USP1), particularly when USP1 is complexed with WD repeat-containing protein (WDR48). [] This complex, USP1/WDR48, plays a crucial role in deubiquitinating and stabilizing Inhibitors of DNA binding (IDs). By inhibiting USP1/WDR48, this compound may disrupt the stabilization of IDs, potentially promoting cellular differentiation and impacting cancer stem cell (CSC) activity. []

Q2: How does this compound impact cancer stem cells (CSCs)?

A: While the provided abstracts don't delve into detailed structure-activity relationship studies for this compound, it's important to note that its chemical structure shares similarities with other USP1 inhibitors. [] This suggests that specific structural features, like the presence of aromatic rings and functional groups, likely contribute to its binding affinity and inhibitory activity against USP1. Further investigations into structure-activity relationships could reveal key structural elements essential for this compound's efficacy and guide the development of more potent and selective USP1 inhibitors.

Q3: What are the potential future directions for research on this compound?

A3: Future research on this compound should focus on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.